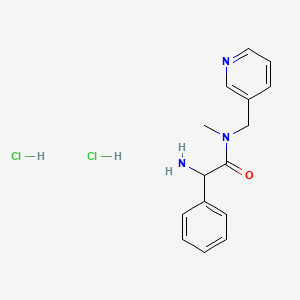

![molecular formula C21H21N5O3 B2430316 N-(4-methoxyphenethyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide CAS No. 946279-12-5](/img/structure/B2430316.png)

N-(4-methoxyphenethyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide

カタログ番号 B2430316

CAS番号:

946279-12-5

分子量: 391.431

InChIキー: ZUBZYKCSWBEIGQ-UHFFFAOYSA-N

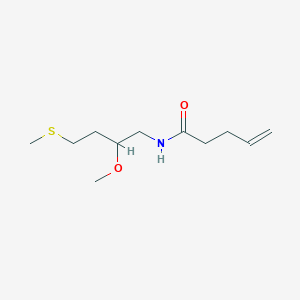

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

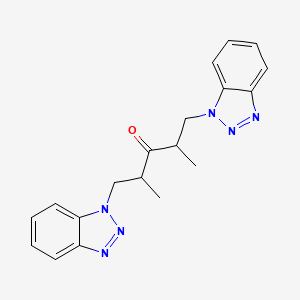

The compound is a complex organic molecule that likely contains a triazine moiety . Triazines are a class of nitrogen-containing heterocycles . They are known for their applications in various fields, including the production of herbicides and polymer photostabilisers . Some 1,3,5-triazines display important biological properties .

Synthesis Analysis

Triazines can be synthesized through various methods. One method involves the mechanochemical synthesis of amides from carboxylic acids through an in situ acid activation with 2,4,6-trichloro-1,3,5-triazine . Another method involves the microwave-assisted synthesis of 1,2,4-triazole-3-carboxamides from esters and amines under neutral conditions .Molecular Structure Analysis

The structure of triazines can be altered under compression, with characteristics such as straightening of [N3] groups and gathering of [N3] groups toward the six-membered C-N heterocycles .Chemical Reactions Analysis

Triazines undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization .Physical And Chemical Properties Analysis

Triazines are known for their high chemical stability and rich nitrogen content . They also have fine-tuned electronic properties .科学的研究の応用

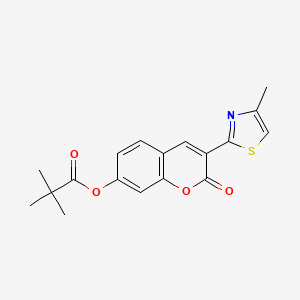

- 1,2,4-Triazine derivatives, including the compound , exhibit antitumor properties. Researchers have synthesized novel fused 1,2,4-triazine aryl derivatives and evaluated their potential as antitumoral agents .

- Additionally, some quinazolinone derivatives fused with [1,2,4]-triazole, [1,2,4]-triazine, and [1,2,4,5]-tetrazine rings have demonstrated antimicrobial activity .

- The synthesized compound has been evaluated for its antimicrobial activity against Gram-negative bacteria (E. coli), Gram-positive bacteria (S. aureus), and fungi (C. albicans) .

- Other 1,2,4-triazine derivatives have also shown antimicrobial properties, making them potential candidates for drug development .

- Novel derivatives of thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidines were evaluated for their anti-inflammatory and analgesic activity. These compounds could serve as leads for pain management and inflammation control .

- Fused 1,2,4-triazine derivatives have been investigated as potent inhibitors targeting CYP1A1 activity. CYP1A1 is an enzyme involved in drug metabolism and detoxification .

- Researchers have reported a practical regioselective synthesis of 1,2,4-triazoles using amine oxidase-inspired catalysis. These compounds are ubiquitous in pharmaceuticals, natural products, coordination chemistry, agrochemicals, and materials science research .

- Tris[1,2,4]triazolo[1,3,5]triazine, a fused triazole and triazine moiety, has been utilized to construct star-shaped tristriazolotriazine derivatives. These compounds could find applications in organic electronics .

Anticancer Properties

Antimicrobial Activity

Anti-inflammatory and Analgesic Effects

CYP1A1 Inhibition

Biocatalysis Applications

Novel Rigid Acceptors for Organic Electronics

作用機序

Safety and Hazards

将来の方向性

特性

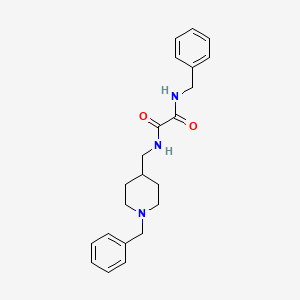

IUPAC Name |

N-[2-(4-methoxyphenyl)ethyl]-4-oxo-8-phenyl-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N5O3/c1-29-17-9-7-15(8-10-17)11-12-22-19(27)18-20(28)26-14-13-25(21(26)24-23-18)16-5-3-2-4-6-16/h2-10H,11-14H2,1H3,(H,22,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUBZYKCSWBEIGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCNC(=O)C2=NN=C3N(CCN3C2=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

![2-[[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2430233.png)

![2-[2-(4-nitrophenoxy)acetyl]-N-[3-(trifluoromethyl)phenyl]-1-hydrazinecarboxamide](/img/structure/B2430238.png)

![1-((cyanomethyl)thio)-N-isobutyl-4-isopentyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2430240.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylpicolinamide](/img/structure/B2430244.png)

![4-(N,N-dimethylsulfamoyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2430249.png)

![1-[3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-3-(trifluoromethyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2430251.png)